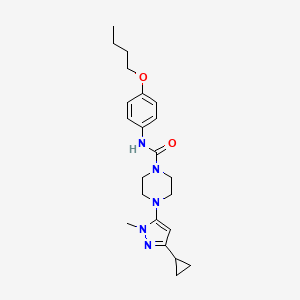

N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide

Description

N-(4-Butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core substituted with a 4-butoxyphenyl group and a 3-cyclopropyl-1-methylpyrazole moiety. Piperazine carboxamides are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties through substituent variations .

Properties

IUPAC Name |

N-(4-butoxyphenyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O2/c1-3-4-15-29-19-9-7-18(8-10-19)23-22(28)27-13-11-26(12-14-27)21-16-20(17-5-6-17)24-25(21)2/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHOTJMOBACBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

- The ethyl substituent on piperazine may reduce steric hindrance compared to the bulkier pyrazole-cyclopropyl group. Crystal structure analysis confirms a chair conformation for the piperazine ring, a common feature in such derivatives .

- The ethoxy group (shorter alkoxy chain) may reduce lipophilicity compared to the butoxy variant, impacting bioavailability .

Heterocyclic Moieties on Piperazine

- The ketone linker in place of carboxamide may reduce metabolic stability due to susceptibility to reductase enzymes .

- Chloro and trifluoromethyl substituents enhance electrophilicity, which could influence reactivity in biological systems .

Alkoxy Chain Length and Branching ()

Compounds 9–12 in feature alkoxy chains ranging from butoxy to hexyloxy on the phenyl ring. Key observations:

- Branched chains (e.g., 2-methylpropoxy) : Introduce steric effects that may hinder binding to flat binding sites compared to linear butoxy .

Structural and Physicochemical Data Table

Key Research Findings

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of cyclopropane derivatives with hydrazine hydrate under reflux to form the 3-cyclopropyl-1-methyl-1H-pyrazole core .

Piperazine Coupling : Reacting the pyrazole intermediate with a piperazine-carboxamide derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

Butoxyphenyl Attachment : Nucleophilic substitution of 4-butoxyphenylamine with the activated carbonyl group of the piperazine-carboxamide under basic conditions (e.g., triethylamine) .

Critical Factors : Temperature control (<50°C) during coupling steps minimizes side reactions. Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.

Q. Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Profiling :

Advanced Research Questions

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D3 or serotonin receptors). Key residues for hydrogen bonding: piperazine NH with Asp110³.²⁵ .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

Q. How can SAR studies optimize bioactivity while minimizing off-target effects?

Methodological Answer:

Q. What experimental designs resolve contradictions in biological activity data?

Methodological Answer:

- Assay Validation : Replicate studies across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) .

- Buffer Optimization : Include antioxidants (e.g., ascorbic acid) to prevent compound degradation in cell-based assays .

Q. How can chiral separation techniques isolate active enantiomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.